Synthetic Yield as Procurement Differentiator
The 3-bromo derivative is obtained from the parent 2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine via a regioselective bromination protocol using N-bromosuccinimide (NBS), reported to proceed with yields of 70–98% across the broader series of 2-methyl-7-substituted analogs [1]. The unbrominated parent was synthesized via cyclocondensation of 3-amino-5-methyl-1H-pyrazole with the corresponding β-dimethylaminovinyl ketone in refluxing acetic acid (65–98% yield range) [1]. This methodological maturity reduces procurement risk associated with failed or low-yielding in-house syntheses.
| Evidence Dimension | Synthetic yield (bromination step / overall route) |
|---|---|
| Target Compound Data | 3-Bromo derivative: 70–98% (bromination step, inferred from series data) |
| Comparator Or Baseline | Unbrominated parent (2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine): 65–98% (cyclocondensation step) |
| Quantified Difference | Comparable yield ranges; difference lies in synthetic versatility gained (C3 Br handle for cross-coupling) vs. direct biological activity data |
| Conditions | Bromination: NBS, appropriate solvent; Cyclocondensation: AcOH, reflux, 16 h |
Why This Matters
A validated, high-yielding synthetic route reduces the cost and risk of sourcing for medicinal chemistry campaigns, especially when the C3 bromine is required for downstream diversification.
- [1] Martins, M.A.P.; Scapin, E.; Frizzo, C.P.; Rosa, F.A.; Bonacorso, H.G.; Zanatta, N. 2-Methyl-7-substituted pyrazolo[1,5-a]pyrimidines: highly regioselective synthesis and bromination. J. Braz. Chem. Soc., 2009, 20, 205–213. View Source
